![molecular formula C14H9FOS B6374137 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95% CAS No. 1261998-15-5](/img/structure/B6374137.png)
5-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%
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Overview
Description
5-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%, is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, containing both a benzene and thiophene ring, as well as a fluorine atom. This compound has been studied for its potential to act as a therapeutic agent, as well as its ability to interact with other molecules in a variety of ways.
Scientific Research Applications
5-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%, has been studied for its potential to act as a therapeutic agent, as well as its ability to interact with other molecules in a variety of ways. It has been studied for its potential to act as an anti-inflammatory agent, as well as an anti-cancer agent. It has also been studied for its ability to inhibit the activity of certain enzymes, such as the enzyme responsible for the production of nitric oxide. Additionally, this compound has been studied for its potential to act as an antioxidant and to protect against oxidative stress.
Mechanism of Action
The mechanism of action of 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%, is not fully understood. However, it is believed that the compound interacts with other molecules in a variety of ways. For example, it is believed to interact with certain enzymes, such as the enzyme responsible for the production of nitric oxide, and to inhibit their activity. Additionally, it is believed to interact with certain proteins and to modulate their activity. Finally, it is believed to interact with certain receptors and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%, are not fully understood. However, it is believed that this compound has the potential to act as an anti-inflammatory agent, as well as an anti-cancer agent. Additionally, it is believed to have the potential to protect against oxidative stress, as well as to inhibit the activity of certain enzymes, such as the enzyme responsible for the production of nitric oxide.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%, in laboratory experiments include its availability and its relatively low cost. Additionally, this compound is relatively stable and has a low toxicity profile. The primary limitation of this compound is that its mechanism of action is not fully understood. As such, it is difficult to predict the exact effects of this compound in laboratory experiments.
Future Directions
The future directions for 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%, include further research into its potential to act as a therapeutic agent, as well as its ability to interact with other molecules in a variety of ways. Additionally, further research is needed to determine the precise mechanism of action of this compound and to understand its biochemical and physiological effects. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%, involves a multi-step process. The first step is the preparation of the thiophene ring, which is accomplished through a reaction between 2-bromo-4-fluorobenzene and 2-aminothiophene. This reaction is carried out in a polar solvent, such as dichloromethane, at a temperature of 0°C. The second step is the addition of the fluorine atom to the thiophene ring, which is accomplished through a reaction between the thiophene ring and 2-fluoro-4-chlorobenzene. This reaction is carried out in an aprotic solvent, such as dimethylformamide, at a temperature of 0°C. The third step is the addition of the benzene ring, which is accomplished through a reaction between the thiophene ring and 2-bromobenzene. This reaction is carried out in a polar solvent, such as dichloromethane, at a temperature of 0°C. Finally, the product is purified through column chromatography, and the desired compound is isolated.
properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FOS/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOVMOZMNFWROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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